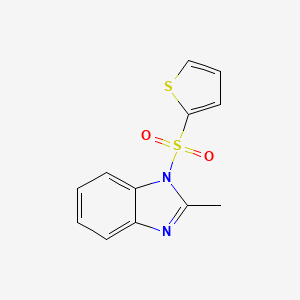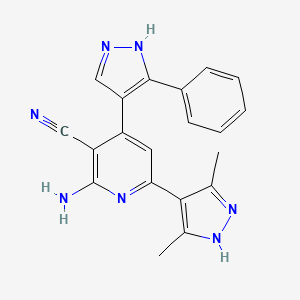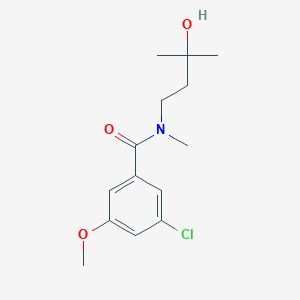
2-methyl-1-(2-thienylsulfonyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-1-(2-thienylsulfonyl)-1H-benzimidazole is a heterocyclic compound with a molecular formula of C14H12N2O2S2. It is commonly referred to as MTB or tinidazole. MTB has been used in various scientific research applications due to its unique chemical properties and potential therapeutic benefits.
Mécanisme D'action
MTB exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit DNA synthesis and disrupt microbial cell membranes, leading to cell death. MTB also inhibits the production of pro-inflammatory cytokines, reducing inflammation. Additionally, MTB has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
MTB has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. MTB has also been shown to inhibit the growth of various bacterial and fungal strains. In cancer cells, MTB has been shown to induce apoptosis, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
MTB has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic benefits. However, MTB has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, MTB has low stability in acidic conditions, which can limit its use in certain experiments.
Orientations Futures
Future research on MTB could focus on its potential as a treatment for various diseases such as cancer, bacterial and fungal infections, and inflammatory diseases. Additionally, research could focus on improving the solubility and stability of MTB in aqueous solutions, which could expand its use in lab experiments. Finally, research could investigate the potential of MTB as a drug delivery system for targeted therapies.
Méthodes De Synthèse
MTB can be synthesized through a two-step reaction process. The first step involves the condensation of 2-amino-4-methylbenzimidazole with 2-bromo-1-(2-thienylsulfonyl)ethanone to form 2-methyl-1-(2-thienylsulfonyl)-1H-benzimidazole-5-carbaldehyde. The second step involves the reduction of the aldehyde group to form MTB. The overall yield of this synthesis method is approximately 50%.
Applications De Recherche Scientifique
MTB has been extensively studied for its potential therapeutic benefits in various scientific research fields. It has been shown to possess anti-inflammatory, antimicrobial, antifungal, and antitumor properties. MTB has been investigated as a potential treatment for various diseases such as cancer, bacterial and fungal infections, and inflammatory diseases.
Propriétés
IUPAC Name |
2-methyl-1-thiophen-2-ylsulfonylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S2/c1-9-13-10-5-2-3-6-11(10)14(9)18(15,16)12-7-4-8-17-12/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOICHODDPGANF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5265103.png)

![2-methoxyethyl 2-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5265113.png)
![1-(3,4-dimethoxyphenyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one](/img/structure/B5265121.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5265128.png)
![2-(4-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholin-2-yl)ethanol](/img/structure/B5265132.png)
![1-[(3-ethyl-1H-pyrazol-4-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5265135.png)

![(3R*,4R*)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-(4-quinolinyl)-3-piperidinol](/img/structure/B5265142.png)
![N-(3-chlorophenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5265163.png)

![4-fluoro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5265177.png)
![[2-(4-bromophenyl)-3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5265182.png)
![5-imino-6-(1H-indol-3-ylmethylene)-2-(2-thienyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5265196.png)
